4-Borono-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

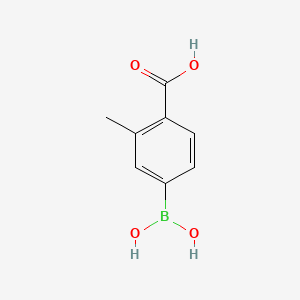

4-Borono-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Borono-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the borylation of 2-methylbenzoic acid using boron reagents. For instance, the reaction of 2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Borono-2-methylbenzoic acid primarily undergoes Suzuki-Miyaura coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

Bases: (e.g., K2CO3, NaOH)

Solvents: (e.g., DMF, toluene)

Reaction temperatures: typically range from 80°C to 120°C.

Major Products: The major products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Synthesis of 4-Borono-2-methylbenzoic Acid

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of boron into organic molecules. The compound can be synthesized from 4-bromo-2-methylbenzoic acid through the following general steps:

-

Preparation of the Starting Material:

- 4-Bromo-2-methylbenzoic acid is reacted with a boron reagent (e.g., boronic acid) in the presence of a palladium catalyst.

-

Reaction Conditions:

- The reaction is usually conducted in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent oxidation.

-

Purification:

- The final product is purified through recrystallization or chromatography to achieve high purity suitable for further applications.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

Case Study: Synthesis of SGLT2 Inhibitors

A notable application is its use in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are essential in managing diabetes. The compound acts as a building block in the development of more complex molecules that exhibit high efficacy and selectivity against SGLT2.

| Compound | Role | Significance |

|---|---|---|

| This compound | Intermediate | Used in synthesizing SGLT2 inhibitors |

| SGLT2 Inhibitors | Active pharmaceutical ingredient | Reduces blood glucose levels in diabetic patients |

Material Science Applications

In materials science, this compound is utilized in the development of advanced materials, including polymers and nanocomposites.

Case Study: Polymer Modification

Research has demonstrated that incorporating boron-containing compounds can enhance the mechanical properties and thermal stability of polymers. For instance, when used as a modifier in poly(lactic acid), it improves tensile strength and thermal resistance.

| Material | Modification | Outcome |

|---|---|---|

| Poly(lactic acid) | Addition of this compound | Increased tensile strength and thermal stability |

Mecanismo De Acción

The primary mechanism of action of 4-borono-2-methylbenzoic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group of this compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- 4-Bromo-2-fluorobenzoic acid

4-Bromo-2-methylbenzoic acid: (CAS: 68837-59-2)

Comparison: 4-Borono-2-methylbenzoic acid is unique due to its boronic acid group, which makes it highly suitable for Suzuki-Miyaura coupling reactions. In contrast, 4-bromo-2-methylbenzoic acid and 4-bromo-2-flu

Actividad Biológica

4-Borono-2-methylbenzoic acid, also known by its CAS number 68837-59-2, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Melting Point : 180-184 °C

- Density : 1.6 g/cm³

- Boiling Point : 310.1 °C at 760 mmHg

This compound is primarily recognized for its role in various biochemical pathways. Its boron atom allows it to interact with biological molecules, potentially influencing enzyme activity and cellular signaling pathways. The compound's structure enables it to act as a biochemical reagent in life science research, particularly in studies related to enzyme inhibition and metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, which can be critical in therapeutic applications. For example, it has been studied for its effects on Na+/H+ exchangers, which are important in cardiac function and ischemia treatment .

Antimicrobial Properties

Some studies suggest that compounds similar to this compound exhibit antimicrobial activities. This property could be leveraged in developing treatments for bacterial infections or other microbial diseases.

Study on Enzyme Inhibition

In a notable study, researchers investigated the inhibition of Na+/H+ exchangers using derivatives of this compound. The findings demonstrated that specific substitutions on the benzene ring significantly enhanced the inhibitory potency against the NHE-1 isoform compared to NHE-2, indicating potential therapeutic applications in myocardial infarction treatments .

Pharmacological Applications

Another area of interest is the pharmacological potential of this compound as a scaffold for drug development. Its ability to modulate various biological targets makes it a candidate for further exploration in drug discovery programs aimed at treating metabolic disorders or cardiovascular diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-borono-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNNWPPDDRQZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681887 |

Source

|

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-06-2 |

Source

|

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.